2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C13H10N2O4 It is known for its unique structure, which includes both isoindole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with piperidine derivatives under controlled conditions. One common method involves the use of phthalic anhydride and glutarimide as starting materials . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness
2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of isoindole and piperidine rings makes it a versatile compound for various applications.
Properties
CAS No. |
89914-18-1 |
---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O4/c18-12-6-3-7-13(19)16(12)8-9-17-14(20)10-4-1-2-5-11(10)15(17)21/h1-2,4-5H,3,6-9H2 |
InChI Key |
VCGKQWQCLDGKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.